Hydrouracil, 3-octyl-2-thio-

Description

Significance of Dihydropyrimidine (B8664642) and Thiouracil Core Structures in Chemical Research

Heterocyclic compounds are fundamental to the metabolic processes of all living cells. chemijournal.com Among these, the dihydropyrimidine (DHPM) nucleus, a six-membered ring with two nitrogen atoms, is of paramount importance in medicinal and organic chemistry. researchgate.netekb.eg This significance stems partly from the presence of the pyrimidine (B1678525) core in uracil (B121893), cytosine, and thymine, which are essential building blocks of the nucleic acids RNA and DNA. nih.gov Dihydropyrimidine derivatives exhibit a broad spectrum of biological activities and have been investigated for their potential as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. ekb.egnih.gov The wide range of therapeutic properties has driven significant research into developing novel dihydropyrimidine-based molecules. nih.gov

Similarly, thiouracils, which are analogs of uracil where a sulfur atom replaces an oxygen atom, represent another critical class of pyrimidine derivatives. chemicalbook.comekb.eg This structural modification imparts unique biochemical properties. chemicalbook.com Thiouracil and its derivatives are known for their therapeutic applications, including antithyroid activity, and are also minor components of transfer RNA (t-RNA). ekb.eg The synthesis of novel thiouracil derivatives is a major focus in medicinal chemistry, with research exploring their potential as anticancer, antimicrobial, and antiviral agents. chemijournal.comekb.eg The versatility of both dihydropyrimidine and thiouracil scaffolds makes them foundational structures for the design and synthesis of new, biologically active compounds. chemijournal.comekb.eg

Overview of Hydrouracil, 3-octyl-2-thio- within the Context of Functionalized Uracil Derivatives

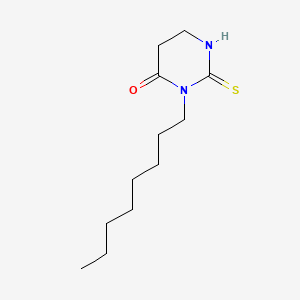

Hydrouracil, 3-octyl-2-thio- is a functionalized uracil derivative belonging to the thiouracil class of compounds. ontosight.ai Its structure is characterized by a dihydrouracil (B119008) core, which is a pyrimidine ring saturated at the 5 and 6 positions, a thio group at the 2-position, and an eight-carbon octyl group attached at the N3 position. ontosight.ainih.gov The systematic IUPAC name for this compound is 3-octyl-2-sulfanylidene-1,3-diazinan-4-one. nih.gov

The functionalization of the core uracil structure significantly alters the molecule's physicochemical properties. ontosight.ai The substitution of an oxygen atom with a sulfur atom to form the 2-thio- derivative, combined with the addition of a long alkyl chain (the octyl group), notably increases the compound's hydrophobicity. ontosight.ai This enhanced lipophilicity can influence its solubility and its interactions with biological membranes, distinguishing its behavior from the parent uracil molecule. ontosight.ai As a modified uracil, it is part of a broad area of chemical research focused on synthesizing new derivatives with potentially improved pharmacological or material properties. rsc.org The functionalization of the uracil ring is a key strategy for developing molecules with a wide range of bioactivities, including antiviral, antitumor, and antibacterial properties. rsc.orgtandfonline.com

Table 1: Physicochemical Properties of Hydrouracil, 3-octyl-2-thio-

Scope and Research Objectives for the Advanced Chemical Investigation of Hydrouracil, 3-octyl-2-thio-

The unique structural modifications of Hydrouracil, 3-octyl-2-thio- position it as a compound of interest for multifaceted scientific investigation. ontosight.ai The primary scope of research encompasses its synthesis, characterization, and the exploration of its potential applications in both pharmacology and materials science. ontosight.ai

The research objectives for an advanced chemical investigation of this compound are as follows:

Synthesis and Structural Elucidation: To develop and optimize efficient synthetic pathways for Hydrouracil, 3-octyl-2-thio-. This includes detailed characterization of the compound's three-dimensional structure and conformation using techniques such as NMR and X-ray crystallography.

Investigation of Biological Activity: To systematically screen the compound for a range of biological activities. Based on the known properties of related thiouracil and dihydropyrimidine scaffolds, this includes evaluating its potential as an antiviral, antibacterial, antifungal, and anticancer agent. ekb.egontosight.ai The mechanism of action would be a key focus, investigating how the compound interacts with biological targets like specific enzymes or nucleic acids. ontosight.ai

Exploration of Material Properties: To investigate the potential of Hydrouracil, 3-octyl-2-thio- in materials science. ontosight.ai Its unique chemical properties, including the hydrophobic octyl chain and the sulfur-containing ring, make it a candidate for the development of novel materials, such as self-assembling structures or functional polymers with applications in electronics and sensing technologies. ontosight.ai

Structure-Activity Relationship (SAR) Studies: To synthesize and study related analogs of Hydrouracil, 3-octyl-2-thio- to establish clear relationships between specific structural features and the observed biological or material properties. This rational approach contributes to the development of new derivatives with enhanced efficacy or functionality. rsc.org

Further research is warranted to fully explore the properties and potential applications of this compound, which stands at the intersection of biochemistry, pharmacology, and materials technology. ontosight.ai

Table 2: Compound Names Mentioned in this Article

Structure

2D Structure

3D Structure

Properties

CAS No. |

5540-66-9 |

|---|---|

Molecular Formula |

C12H22N2OS |

Molecular Weight |

242.38 g/mol |

IUPAC Name |

3-octyl-2-sulfanylidene-1,3-diazinan-4-one |

InChI |

InChI=1S/C12H22N2OS/c1-2-3-4-5-6-7-10-14-11(15)8-9-13-12(14)16/h2-10H2,1H3,(H,13,16) |

InChI Key |

DGFDUXTYYUWCOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C(=O)CCNC1=S |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Classical and Contemporary Approaches to Dihydropyrimidine (B8664642) and Thiouracil Synthesis

The foundational methods for creating dihydropyrimidine and thiouracil structures have been refined over time to improve yields, shorten reaction times, and expand the diversity of accessible molecules.

Biginelli Condensation and its Variants for Thio-Dihydropyrimidine Formation

First reported in 1891, the Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea (B33335) or, for the synthesis of thio-derivatives, thiourea (B124793). youtube.comwikipedia.org This acid-catalyzed, three-component reaction provides a direct route to 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. organic-chemistry.org

The generally accepted mechanism for the Biginelli reaction begins with the acid-catalyzed condensation of the aldehyde and urea (or thiourea). youtube.com This is followed by the nucleophilic addition of the β-ketoester enol to the resulting iminium intermediate. The final step involves ring closure through the nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidine product. youtube.com

Numerous modifications to the original protocol have been developed to enhance its efficiency and scope. These variants often employ different catalysts, including Lewis acids like ytterbium triflate, and may be carried out under solvent-free conditions or with microwave assistance to improve yields and reduce reaction times. organic-chemistry.org The use of N-substituted ureas and thioureas has also been explored to introduce diversity at the N1 and N3 positions of the pyrimidine (B1678525) ring. organic-chemistry.org

Multicomponent Reaction Strategies for Complex Scaffold Construction

The Biginelli reaction is a prime example of a multicomponent reaction (MCR), which involves the combination of three or more starting materials in a single synthetic operation to form a product that incorporates portions of all the reactants. nih.gov MCRs are highly valued in medicinal and organic chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov

Beyond the classical Biginelli setup, other MCR strategies have been developed to construct complex scaffolds based on the dihydropyrimidine core. These can involve different starting materials or catalytic systems to achieve unique substitution patterns and fused-ring structures. The versatility of MCRs allows for the creation of highly functionalized molecules in a convergent and time-saving manner.

Synthesis of Hydrouracil, 3-octyl-2-thio-

Precursor Selection and Design for Regioselective Functionalization

The synthesis of Hydrouracil, 3-octyl-2-thio- via a Biginelli-type reaction would logically involve three key precursors:

An Aldehyde: The choice of aldehyde will determine the substituent at the C4 position of the dihydropyrimidine ring. For an unsubstituted C4, formaldehyde would be the simplest choice.

A β-Ketoester: A common choice is ethyl acetoacetate, which provides a carboxylate group at the C5 position and a methyl group at the C6 position.

N-octylthiourea: This is the crucial precursor for introducing the octyl group at the N3 position and the sulfur atom at the C2 position. The use of a pre-functionalized thiourea is a direct strategy to ensure the regioselective placement of the octyl group.

The selection of N-octylthiourea is central to achieving the desired N3-substitution pattern, as direct alkylation of an existing dihydropyrimidinethione can sometimes lead to mixtures of N1 and N3 alkylated products, as well as S-alkylation.

Reaction Conditions and Parameter Optimization (e.g., Temperature, Solvent Systems)

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound. Key parameters to consider include:

Temperature: Biginelli reactions are often conducted at elevated temperatures, typically at the reflux temperature of the solvent, to drive the reaction to completion. Microwave irradiation has also been successfully employed to accelerate the reaction, often leading to significantly shorter reaction times.

Solvent Systems: A variety of solvents can be used, with ethanol being a traditional choice. Other solvents, such as N,N-dimethylformamide (DMF), have been shown to be effective, particularly in protocols using specific promoters like chlorotrimethylsilane. organic-chemistry.org Solvent-free conditions have also been reported, offering a more environmentally friendly approach. nih.gov

The optimization process would involve systematically varying these parameters to find the ideal combination for the reaction of the selected precursors.

| Parameter | Condition | Expected Outcome |

| Temperature | Reflux in Ethanol | Standard condition, moderate to good yield. |

| Microwave Irradiation | Shorter reaction time, potentially higher yield. | |

| Solvent | Ethanol | Traditional solvent, good for dissolving reactants. |

| N,N-Dimethylformamide (DMF) | Useful with specific catalysts like TMSCl. organic-chemistry.org | |

| Solvent-free | Green chemistry approach, may require catalyst. nih.gov |

Catalytic Systems and their Influence on Reaction Efficiency and Selectivity

The choice of catalyst can significantly impact the efficiency of the Biginelli reaction. While the classical reaction uses a Brønsted acid like HCl, a wide range of more effective catalysts have been developed.

Lewis Acids: Catalysts such as Yb(OTf)₃, InCl₃, and FeCl₃ have been shown to effectively promote the reaction, often leading to higher yields and shorter reaction times compared to traditional acid catalysts. organic-chemistry.org

Promoters: Chlorotrimethylsilane (TMSCl) in DMF has been reported as an excellent promoter and water scavenger for Biginelli reactions involving N-substituted ureas and thioureas, leading to high yields of N1- and N1,N3-disubstituted products. organic-chemistry.org This system could be particularly effective for the synthesis of Hydrouracil, 3-octyl-2-thio-.

Organocatalysts: Chiral phosphoric acids have been used to achieve enantioselective Biginelli reactions, which could be relevant if a specific stereoisomer of the target compound is desired.

The catalyst not only influences the reaction rate but can also affect the selectivity, although in the case of using N-octylthiourea, the regioselectivity of the octyl group placement is predetermined by the precursor.

| Catalyst Type | Example | Role in Reaction |

| Brønsted Acid | HCl | Traditional catalyst, protonates aldehyde. wikipedia.org |

| Lewis Acid | Yb(OTf)₃ | Activates the aldehyde carbonyl group. organic-chemistry.org |

| Promoter | TMSCl in DMF | Acts as a promoter and water scavenger. organic-chemistry.org |

| Organocatalyst | Chiral Phosphoric Acid | Enables enantioselective synthesis. |

Acid Catalysis in Dihydropyrimidine Synthesis

The classical Biginelli reaction is a one-pot cyclocondensation of a β-dicarbonyl compound (such as ethyl acetoacetate), an aldehyde, and a urea or thiourea. wikipedia.orgnih.gov For the synthesis of 3-octyl-2-thio-hydrouracil, N-octylthiourea would serve as a key reactant. This reaction is traditionally catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism involves an acid-catalyzed aldol condensation followed by nucleophilic addition of the thiourea and subsequent cyclization and dehydration to yield the final dihydropyrimidine structure. wikipedia.org

A variety of acid catalysts have been employed to improve reaction rates and yields, moving beyond the original use of mineral acids like HCl. nih.govias.ac.in

| Catalyst | Type | Typical Conditions | Notes |

| Hydrochloric Acid (HCl) | Brønsted Acid | Reflux in ethanol | The original Biginelli catalyst; can require long reaction times. nih.gov |

| Boron Trifluoride (BF₃) | Lewis Acid | Varies | Known to effectively catalyze the reaction. wikipedia.org |

| Copper(II) trifluoroacetate | Lewis Acid | Varies | Another effective Lewis acid catalyst. wikipedia.org |

| Ammonium Dihydrogen Phosphate | Brønsted Acid | Varies | Used as an environmentally benign and reusable catalyst. nih.gov |

| Tris(pentafluorophenyl)borane | Lewis Acid | Reflux in Ethanol | A highly efficient catalyst for the reaction with both urea and thiourea. ias.ac.in |

Metal-mediated and Organocatalytic Approaches

Modern advancements have introduced more sophisticated catalytic systems to enhance the efficiency and selectivity of dihydropyrimidine synthesis.

Metal-mediated Approaches: Lewis acid catalysis is a primary example of a metal-mediated approach. Catalysts such as tris(pentafluorophenyl)borane [B(C6F5)3] have demonstrated high efficiency in promoting the Biginelli cyclocondensation. ias.ac.in Studies have shown that thiourea can be more reactive than urea under these conditions, leading to high yields of the corresponding 3,4-dihydropyrimidin-(2H)-thiones. ias.ac.in

Organocatalytic Approaches: Organocatalysis represents a shift away from metal-based reagents, aligning with green chemistry principles. While specific organocatalytic methods for 3-octyl-2-thio-hydrouracil are not extensively detailed, related domino reactions for synthesizing sulfur-containing heterocycles often use secondary amines like L-proline derivatives. researchgate.net These catalysts operate via aminocatalysis, forming reactive iminium or enamine intermediates that facilitate the key bond-forming steps. researchgate.net Such strategies offer potential for developing asymmetric syntheses of chiral dihydropyrimidine derivatives.

Advanced Synthetic Techniques and Green Chemistry Principles

In response to the growing need for sustainable chemical processes, several advanced synthetic techniques have been applied to the Biginelli reaction and related syntheses.

Solvent-Free Reaction Environments

A significant advancement in green synthesis is the elimination of volatile and often toxic organic solvents. The Biginelli reaction has been successfully performed under solvent-free conditions, most notably using ball milling. mdpi.com In this mechanochemical approach, equimolar amounts of the aldehyde, ethyl acetoacetate, and thiourea are milled together in a planetary ball mill. mdpi.com This method can produce 3,4-dihydropyrimidine derivatives in excellent yields (>98%) in short reaction times without the need for a catalyst or solvent. mdpi.com

| Parameter | Condition | Result |

| Method | Planetary Ball Milling | Catalyst-free and solvent-free reaction. mdpi.com |

| Reactants | Aldehyde, Ethyl Acetoacetate, Thiourea | Equimolar quantities. mdpi.com |

| Yield | >98% | Achieved in as little as 30 minutes of milling. mdpi.com |

| Environmental Impact | High | Reduces waste and avoids hazardous solvents. mdpi.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of N-heterocycles. rsc.orgresearchgate.net By utilizing dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improve product yields compared to conventional heating methods. nih.govucl.ac.be This technique has been successfully applied to the Biltz synthesis of related thiohydantoins and the multicomponent synthesis of various thiazole and pyridazine derivatives, demonstrating its broad utility in heterocyclic chemistry. ucl.ac.benih.gov The rapid, one-pot synthesis of complex molecules is a key advantage, making it a highly attractive method for library generation and routine synthesis. biotage.co.jp

Biocatalytic Pathways for Structural Modification

Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis and modification. While the de novo biocatalytic synthesis of the 3-octyl-2-thio-hydrouracil scaffold is not commonly reported, enzymes are used for the structural modification of the dihydrouracil (B119008) core. mdpi.com For instance, enzyme-catalyzed enantioselective hydrolysis of dihydrouracils has been developed as a method to produce enantiomerically pure β-amino acids, which are valuable chiral building blocks. mdpi.com This demonstrates the potential of biocatalysis to introduce chirality or perform specific functional group transformations on the pre-formed heterocyclic ring.

Solid-Phase Synthesis and Combinatorial Chemistry in Derivative Generation

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of related compounds for biological screening. The Biginelli reaction is well-suited for solid-phase adaptation. wikipedia.org In this approach, one of the three components is typically attached to a polymer resin via a linker. The other reactants are then added in solution, and the reaction proceeds on the solid support. After the reaction is complete, the desired product is cleaved from the resin, while excess reagents and by-products are easily washed away. This methodology simplifies purification and is highly amenable to automation. Solid-phase protocols have been published for generating libraries of dihydrouracil and dihydrothiouracil derivatives, highlighting the technique's importance in medicinal chemistry for discovering new therapeutic agents. wikipedia.orgmdpi.com

Post-Synthetic Modifications and Derivatization

Post-synthetic modifications are crucial for the structural diversification of Hydrouracil, 3-octyl-2-thio-, enabling the generation of a library of analogs with potentially altered physicochemical and biological properties. The thioamide moiety is the primary site for these transformations.

The carbon-sulfur (C-S) bond in the thioamide group of 3-octyl-2-thiouracil is susceptible to cleavage under various conditions, offering a pathway for significant structural alterations. Oxidative cleavage is a common strategy to replace the sulfur atom with other functionalities. While specific studies on 3-octyl-2-thiouracil are limited, research on analogous organosulfur compounds demonstrates the feasibility of this approach. For instance, visible-light-mediated silver catalysis has been shown to facilitate the selective oxidative C-S bond cleavage of benzyl thiols to yield carbonyl compounds organic-chemistry.org. This method utilizes singlet oxygen and a silver(II)-ligand complex under mild conditions organic-chemistry.org. Such photochemical methods could potentially be adapted for the transformation of 3-octyl-2-thiouracil.

Furthermore, transition-metal-free methods for C-S bond cleavage have been developed, employing reagents like halogenated compounds, oxidants, acids, and bases rsc.org. These strategies are gaining attention due to their cost-effectiveness and reduced metal contamination rsc.org. The application of such methods to 3-octyl-2-thiouracil could lead to the synthesis of novel derivatives.

No specific data on the cleavage reactions of the carbon-sulfur bond for Hydrouracil, 3-octyl-2-thio- was found in the reviewed literature. The following table is a general representation of potential transformations based on related compounds.

| Starting Material | Reagents and Conditions | Product | Potential Transformation |

| 3-Alkyl-2-thiouracil | Visible light, Silver(II) catalyst | 3-Alkyl-uracil | Conversion of thiouracil to uracil (B121893) |

| 3-Alkyl-2-thiouracil | Oxidizing agent (e.g., H₂O₂) | 3-Alkyl-uracil | Oxidative desulfurization |

| 3-Alkyl-2-thiouracil | Strong acid/base | Ring-opened derivatives | Hydrolysis of the thioamide bond |

Desulfurization of the thioamide group in 3-octyl-2-thiouracil is a key reaction for the introduction of various nucleophiles at the C2 position, leading to the formation of a wide range of analogs. While direct desulfurization studies on 3-octyl-2-thiouracil are not extensively reported, general methods for the desulfurization of thiols and related compounds are well-established.

One prominent method involves the use of phosphine reagents in the presence of an electrophile. For example, the reaction of 6-aryl-5-cyano-2-thiouracils with glycosyl halides in an alkaline medium leads to bisglycosylated derivatives. Subsequent treatment with ammonia in methanol results in the cleavage of the S-glycosyl bond, yielding N-3 glycosylated uracil analogs tandfonline.com. This indicates a desulfurization-like transformation where the sulfur is ultimately removed.

Specific research findings on the desulfurization of Hydrouracil, 3-octyl-2-thio- for nucleophilic substitution are not available in the public domain. The table below illustrates hypothetical examples based on known reactivities of similar compounds.

| Substrate | Nucleophile | Reagents | Product |

| 3-Octyl-2-thiouracil | Amine (R-NH₂) | Desulfurizing agent | 2-Amino-3-octyl-hydrouracil |

| 3-Octyl-2-thiouracil | Alkoxide (R-O⁻) | Desulfurizing agent | 2-Alkoxy-3-octyl-hydrouracil |

| 3-Octyl-2-thiouracil | Halide (X⁻) | Desulfurizing agent | 2-Halo-3-octyl-hydrouracil |

The sulfur atom in 3-octyl-2-thiouracil can be selectively oxidized to different oxidation states, such as sulfoxide and sulfonic acid, which can further influence the compound's reactivity and properties. The regioselectivity of such oxidations is of paramount importance.

Studies on the oxidation of 2-thiouracil (B1096) and its derivatives have shown that the sulfur atom is the primary site of one-electron oxidation by radicals like hydroxyl (•OH) and azide (•N₃) nih.gov. This initial oxidation leads to the formation of a sulfur-centered radical cation, which can then undergo further reactions. While these studies were conducted under radiolytic conditions, they provide insight into the inherent reactivity of the sulfur atom in the 2-thiouracil scaffold.

The choice of oxidant and reaction conditions can control the outcome of the oxidation. For instance, treatment of cyclic thioureas with an aluminum(I) compound has been shown to result in the oxidative cleavage of the C=S bond, forming monomeric aluminum complexes with an Al=S double bond nih.gov. While this is an example of C-S bond cleavage, it highlights the reactivity of the thiocarbonyl group towards oxidation.

| Substrate | Oxidizing Agent | Conditions | Potential Product |

| 3-Octyl-2-thiouracil | m-CPBA (1 equiv.) | Mild | 3-Octyl-2-sulfinylhydrouracil |

| 3-Octyl-2-thiouracil | m-CPBA (>2 equiv.) | Stronger | 3-Octyl-2-sulfonylhydrouracil or desulfurized product |

| 3-Octyl-2-thiouracil | H₂O₂ | Catalytic | 3-Octyl-uracil |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Analysis for Structural Assignments

The ¹H NMR spectrum of 3-octyl-2-thio-hydrouracil is expected to exhibit characteristic signals corresponding to the protons of the hydrouracil ring and the N-octyl substituent. The chemical shifts are influenced by the electronic environment of each proton.

Hydrouracil Ring Protons:

N1-H and N3-H: In the parent 2-thiouracil (B1096), the N-H protons typically appear as broad singlets at high chemical shifts, often in the range of 12.0-13.5 ppm, due to their acidic nature and involvement in hydrogen bonding. chemijournal.compreprints.org For 3-octyl-2-thio-hydrouracil, the N1-H proton is expected to resonate in a similar downfield region. The N3 position is substituted with the octyl group, so no N3-H signal will be present.

C5-H and C6-H: The olefinic protons of the uracil (B121893) ring typically appear as doublets due to coupling with each other. For 2-thiouracil, the C5-H proton is observed around 5.7-5.9 ppm, and the C6-H proton is found further downfield around 7.4-7.7 ppm. researchgate.net The difference in their chemical shifts is attributed to the differing electronic environments.

Octyl Chain Protons: The protons of the n-octyl chain will exhibit a series of signals in the upfield region of the spectrum.

N-CH₂ (Position 1'): The methylene group directly attached to the N3 atom is expected to be the most deshielded of the alkyl protons, likely resonating in the range of 3.8-4.2 ppm due to the electron-withdrawing effect of the nitrogen atom.

-(CH₂)₆- (Positions 2' to 7'): The subsequent methylene groups will produce a complex multiplet or overlapping signals in the region of 1.2-1.7 ppm.

-CH₃ (Position 8'): The terminal methyl group will appear as a triplet at approximately 0.8-0.9 ppm, coupled to the adjacent methylene group.

Expected ¹H NMR Data for 3-octyl-2-thio-hydrouracil

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| N1-H | ~12.0 - 13.0 | Broad Singlet |

| C6-H | ~7.5 - 7.8 | Doublet |

| C5-H | ~5.8 - 6.0 | Doublet |

| N-CH₂ (1') | ~3.8 - 4.2 | Triplet |

| -(CH₂)₆- (2'-7') | ~1.2 - 1.7 | Multiplet |

| -CH₃ (8') | ~0.8 - 0.9 | Triplet |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Determination

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom gives rise to a separate signal.

Hydrouracil Ring Carbons:

C2 (C=S): The thiocarbonyl carbon is significantly deshielded and is expected to resonate at a very low field, typically in the range of 175-180 ppm. chemijournal.com

C4 (C=O): The carbonyl carbon at the C4 position is also deshielded, with an expected chemical shift around 160-165 ppm. chemijournal.com

C6: This carbon, bonded to a nitrogen and part of a double bond, is anticipated to appear in the range of 140-145 ppm.

C5: The C5 carbon, also part of the double bond, is expected to resonate more upfield, around 100-110 ppm.

Octyl Chain Carbons: The carbons of the octyl chain will appear in the aliphatic region of the spectrum.

N-CH₂ (Position 1'): The carbon directly attached to the nitrogen will be the most downfield of the alkyl carbons, with an expected shift of approximately 40-45 ppm.

-(CH₂)₆- (Positions 2' to 7'): The remaining methylene carbons will have signals in the range of 22-32 ppm.

-CH₃ (Position 8'): The terminal methyl carbon will be the most shielded, appearing at approximately 14 ppm. mdpi.com

Expected ¹³C NMR Data for 3-octyl-2-thio-hydrouracil

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=S) | ~175 - 180 |

| C4 (C=O) | ~160 - 165 |

| C6 | ~140 - 145 |

| C5 | ~100 - 110 |

| N-CH₂ (1') | ~40 - 45 |

| C2', C3', C4', C5', C6', C7' | ~22 - 32 |

| C8' (-CH₃) | ~14 |

Advanced Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For 3-octyl-2-thio-hydrouracil, a cross-peak between the C5-H and C6-H protons would confirm their adjacent relationship. Similarly, correlations between the methylene and methyl protons of the octyl chain would establish its structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~43 ppm, confirming the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For instance, correlations from the N-CH₂ protons to the C2 and C4 carbons of the hydrouracil ring would confirm the attachment point of the octyl group at the N3 position.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of 3-octyl-2-thio-hydrouracil would display absorption bands corresponding to the characteristic vibrations of its functional groups.

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the N1-H group.

C-H Stretching: The C-H stretching vibrations of the octyl chain would appear as sharp bands in the 2850-2960 cm⁻¹ region. researchgate.net The C-H stretching of the C5-H and C6-H groups on the ring would be observed around 3000-3100 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the C4=O carbonyl group is expected in the region of 1650-1700 cm⁻¹. chemijournal.commdpi.com

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is typically weaker than the C=O stretch and is expected to appear in the range of 1200-1260 cm⁻¹. chemijournal.com

C=C and C-N Stretching: Vibrations associated with the C=C and C-N bonds within the heterocyclic ring would be found in the fingerprint region, typically between 1400 cm⁻¹ and 1600 cm⁻¹.

Expected FTIR Data for 3-octyl-2-thio-hydrouracil

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | ~3100 - 3300 |

| C-H stretch (aromatic) | ~3000 - 3100 |

| C-H stretch (aliphatic) | ~2850 - 2960 |

| C=O stretch | ~1650 - 1700 |

| C=C / C-N stretch | ~1400 - 1600 |

| C=S stretch | ~1200 - 1260 |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum provides a characteristic fingerprint of the molecule.

Ring Breathing Modes: The pyrimidine (B1678525) ring is expected to exhibit characteristic "ring breathing" vibrations, which are strong and sharp in the Raman spectrum, typically appearing in the 700-800 cm⁻¹ region.

C=S and C=O Vibrations: The C=S and C=O stretching vibrations are also Raman active and would be observed at wavenumbers similar to those in the FTIR spectrum. The C=S stretch, in particular, often gives a strong Raman signal.

C-H Vibrations: The C-H stretching and bending vibrations of both the ring and the octyl chain will be present in the Raman spectrum.

Skeletal Vibrations: The fingerprint region below 1500 cm⁻¹ will contain a complex series of bands corresponding to various bending and skeletal vibrations of the entire molecule, providing a unique identifier for 3-octyl-2-thio-hydrouracil.

Due to the complexity of Raman spectra and the strong dependence on the specific molecular structure and symmetry, precise peak predictions without experimental data are challenging. However, the spectrum would be expected to show strong signals for the symmetric vibrations of the pyrimidine ring and the thiocarbonyl group. researchgate.netresearchgate.net

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. For 3-octyl-2-thiohydrouracil, mass spectrometry would confirm the molecular weight and provide insights into its structure through fragmentation analysis. Upon ionization, the molecule would undergo characteristic fragmentation, breaking at its weakest bonds.

The expected molecular ion peak [M]⁺ for 3-octyl-2-thiohydrouracil (C₁₂H₂₀N₂OS) would be at m/z 240.13. The fragmentation pattern would likely involve the loss of the octyl chain and various cleavages of the thiouracil ring.

A plausible fragmentation pathway for 3-octyl-2-thiohydrouracil is proposed below, based on the analysis of similar N-alkylated heterocyclic compounds.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 240 | [M]⁺ (Molecular Ion) |

| 128 | [M - C₈H₁₅]⁺ (Loss of the octyl radical) |

| 113 | [M - C₈H₁₅ - NH]⁺ or other ring fragments |

| 95 | Further fragmentation of the thiouracil ring |

| 70 | Fragments corresponding to the breakdown of the pyrimidine ring |

Studies on 2-thiouracil itself have shown characteristic fragment ions at m/z 128 (parent ion), as well as other fragments at m/z 95, 70, and others, resulting from the breakdown of the heterocyclic ring. nih.govnist.gov The presence of the 3-octyl group would introduce additional fragmentation pathways, primarily through cleavage of the alkyl chain.

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For 3-octyl-2-thiohydrouracil, obtaining a suitable single crystal would be the first and often most challenging step. nih.gov Once a crystal is obtained, XRD analysis would reveal the precise conformation of the octyl chain and the packing of the molecules in the crystal lattice. Hydrogen bonding between the N-H group of one molecule and the C=O or C=S group of a neighboring molecule would be expected to play a significant role in the crystal packing.

While the crystal structure of 3-octyl-2-thiohydrouracil is not available, data from related compounds like 6-propyl-2-thiouracil provides a basis for what might be expected. nih.gov The table below presents hypothetical crystallographic data for 3-octyl-2-thiohydrouracil, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.23 |

The crystal structure would likely reveal a layered arrangement, with the polar thiouracil rings forming hydrogen-bonded networks and the nonpolar octyl chains segregating into hydrophobic regions. This type of self-assembly is common for amphiphilic molecules.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Kinetics of Hydrouracil, 3-octyl-2-thio-

The formation and degradation of Hydrouracil, 3-octyl-2-thio- are crucial aspects of its chemical profile. Understanding these pathways provides insight into its synthesis, stability, and potential transformations under various conditions.

Mechanistic Analysis of Formation Reactions

The synthesis of Hydrouracil, 3-octyl-2-thio- primarily involves the N-alkylation of a 2-thiouracil (B1096) precursor. The Biginelli reaction and its variations are commonly employed for the initial synthesis of the dihydropyrimidine (B8664642) core of uracil (B121893) and thiouracil derivatives chemijournal.com. This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) chemijournal.com.

For the specific introduction of the 3-octyl group, a direct N-alkylation of the 2-thiouracil ring is the key step. The pyrimidine (B1678525) nucleus in 2-thiouracil is generally unreactive toward electrophilic substitution due to the electron-withdrawing effects of the two nitrogen atoms. However, the presence of the hydroxyl and thio groups enhances its reactivity mdpi.com. The alkylation can proceed via a nucleophilic attack from one of the nitrogen atoms of the 2-thiouracil ring onto an octyl-containing electrophile, such as an octyl halide. The regioselectivity of this alkylation (at N1 or N3) can be influenced by the reaction conditions, including the base and solvent used. Phase transfer catalysts have been utilized to achieve selective S-alkylation of 2-thiouracil derivatives, and subsequent N-alkylation can also be controlled globethesis.com.

Exploration of Potential Degradation Pathways

The degradation of Hydrouracil, 3-octyl-2-thio- can occur through various mechanisms, including photo-dissociation and oxidative processes. Studies on the dissociative photoionization of 2-thiouracil provide insights into the fragmentation patterns that might be expected. Upon exposure to sufficient energy, such as UV or VUV radiation, the molecule can ionize and subsequently fragment. Common fragmentation pathways for 2-thiouracil involve the loss of small molecules like (H)NCS, CO, and SCN nih.govnih.gov. For Hydrouracil, 3-octyl-2-thio-, cleavage of the N-C bond of the octyl group would also be a probable degradation route.

The stability of the pyrimidine ring in 2-thiouracil is influenced by the lower electronegativity of the sulfur atom compared to oxygen, which may allow for more electron density to be distributed over the ring nih.gov. However, under oxidative stress conditions, the 2-thio group is a primary target. For instance, treatment of 2-thiouridine (B16713) with aqueous hydrogen peroxide leads to its transformation into 4-pyrimidinone riboside and uridine, indicating a desulfurization pathway oup.com. This suggests that a potential degradation pathway for Hydrouracil, 3-octyl-2-thio- involves the oxidative removal of the sulfur atom, which would significantly alter its chemical properties oup.com.

Reactivity of the 2-Thio Functionality

The sulfur atom at the C2 position is a key center of reactivity in Hydrouracil, 3-octyl-2-thio-, participating in a range of reactions including thiol-mediated additions, oxidations, and nucleophilic substitutions.

Thiol-Mediated Reactions, including Michael Additions

The thioamide group in Hydrouracil, 3-octyl-2-thio- can exhibit reactivity analogous to thiols. One important class of reactions is the thia-Michael addition, which involves the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for forming carbon-sulfur bonds. In the context of Hydrouracil, 3-octyl-2-thio-, the sulfur atom could act as a Michael donor, adding to a suitable Michael acceptor. The rate and reversibility of such reactions are influenced by the nature of the electron-withdrawing groups on the acceptor. The thia-Michael addition has been extensively used in various synthetic applications, from small molecules to polymer networks.

Oxidation Reactions Involving the Sulfur Atom

The sulfur atom in the 2-thio position is susceptible to oxidation by various oxidizing agents. The oxidation of 2-thiouracil with hydrogen peroxide has been shown to proceed through a series of intermediates, including sulfenic acid (Ura-SOH), sulfinic acid (Ura-SO₂H), and sulfonic acid (Ura-SO₃H) mdpi.com. Ultimately, this can lead to the desulfurization of the molecule and the formation of the corresponding uracil derivative mdpi.com.

Pulse radiolysis studies on 2-thiouracil have revealed that one-electron oxidation by hydroxyl radicals (•OH) primarily targets the sulfur atom, leading to the formation of a sulfur-centered radical cation. This radical cation can then dimerize with another 2-thiouracil molecule to form a three-electron bonded, sulfur-centered dimeric radical cation. The kinetics of the reaction of •OH with 2-thiouracil have been studied, with a bimolecular rate constant determined to be in the order of 10¹⁰ M⁻¹s⁻¹ mdpi.com.

Table 1: Oxidation Products and Intermediates of 2-Thiouracil

| Oxidizing Agent | Intermediate/Product | Description |

|---|---|---|

| H₂O₂ | Sulfenic acid (Ura-SOH) | Initial oxidation product. |

| H₂O₂ | Sulfinic acid (Ura-SO₂H) | Further oxidation product. |

| H₂O₂ | Sulfonic acid (Ura-SO₃H) | Final stable oxidized sulfur species before desulfurization. |

| H₂O₂ | Uracil | Product of complete oxidation and desulfurization. mdpi.com |

| •OH radical | Sulfur-centered radical cation | Product of one-electron oxidation. |

Nucleophilic Substitution at the Sulfur Center

While the sulfur atom in the 2-thio group is itself nucleophilic, the carbon atom to which it is attached (C2) can be an electrophilic center. However, direct nucleophilic substitution at the sulfur atom is less common for thioureas. More relevant is the S-alkylation of the 2-thiouracil ring, which proceeds via nucleophilic attack of the sulfur atom on an electrophile. This reaction is often the first step in the synthesis of S-substituted 2-thiouracil derivatives.

The pyrimidine ring can be activated towards nucleophilic attack by the introduction of electron-withdrawing groups. For instance, 2-thiouracil-5-sulfonyl chloride, an activated derivative, readily reacts with various nucleophiles mdpi.commdpi.comnih.gov. While direct nucleophilic substitution at the sulfur of Hydrouracil, 3-octyl-2-thio- is not a primary reaction pathway, the thioamide functionality can be converted to other groups through more complex reaction sequences.

Reactivity of the Hydrouracil Ring System

The reactivity of the hydrouracil ring, the core of Hydrouracil, 3-octyl-2-thio-, is significantly influenced by its saturation and the electronic effects of its substituents.

The saturation of the C5-C6 bond in the hydrouracil ring fundamentally alters its chemical reactivity compared to its unsaturated counterpart, 2-thiouracil. The C5-C6 double bond in uracil and its derivatives is a key site of reactivity, particularly for addition reactions. For instance, this double bond is susceptible to the addition of thiyl radicals nih.govacs.org. The absence of this π-system in the hydrouracil structure precludes such addition reactions, rendering the ring less reactive towards electrophiles and radicals at these positions.

The acid-base properties of Hydrouracil, 3-octyl-2-thio- are primarily associated with the proton at the N1 position. In the parent 2-thiouracil molecule, protons can be lost from both the N1 and N3 positions. The substitution of an octyl group at the N3 position in the target molecule eliminates the possibility of deprotonation at this site.

The acidity of the remaining N1-H proton is influenced by the electron-withdrawing effects of the adjacent carbonyl (C2=S) and amide (C4=O) groups. Studies on 2-thiouracil derivatives have determined their protonation constants (pKa), which are crucial for understanding their behavior in solution and their coordination chemistry. For example, a study on gallium(III) complexes with various 2-thiouracil derivatives reported the pKa values for the ligands, which correspond to the deprotonation of the N-H group semanticscholar.org. The replacement of a carbonyl group with a thiocarbonyl group, as seen in 2-thiocytidine, has been shown to significantly increase the acidity of other groups on the pyrimidine ring nih.gov.

The table below presents the protonation constants for 2-thiouracil and some of its derivatives, illustrating the range of acidity for this class of compounds.

| Compound | Protonation Constant (logK or pKa) |

|---|---|

| 2-Thiouracil (TU) | 6.95 |

| 6-Methyl-2-thiouracil (MTU) | 7.71 |

| 6-Propyl-2-thiouracil (PTU) | 7.69 |

| 5-Carboxy-2-thiouracil (CTU) | 4.01 |

| 6-Methoxymethyl-2-thiouracil (MMTU) | 6.58 |

Table 1. Protonation constants (pKa) for various 2-thiouracil derivatives in aqueous solution. Data sourced from a study on Gallium(III) complexes semanticscholar.org.

Complexation and Coordination Chemistry

The thioamide group within the hydrouracil ring makes Hydrouracil, 3-octyl-2-thio- a potent ligand for metal ions. The coordination chemistry of 2-thiouracil derivatives is extensive and provides a strong basis for predicting the behavior of the target molecule.

2-Thiouracil and its derivatives are versatile ligands capable of forming stable complexes with a wide array of transition metal ions, including Cu(II), Pd(II), Au(III), Zn(II), Co(II), Ni(II), and Ga(III) semanticscholar.orgmdpi.compreprints.orgresearchgate.net. Coordination can occur through several donor atoms: the sulfur atom of the C2=S group, the oxygen atom of the C4=O group, and the nitrogen atoms at the N1 and N3 positions preprints.org.

The specific coordination mode can be monodentate, bidentate, or even tridentate, and the ligand can also act as a bridging unit to form polymeric structures mdpi.com. Common coordination modes include:

Monodentate: Coordination through the sulfur atom is frequently observed mdpi.com.

Bidentate (Chelating): Bidentate coordination often involves the S-atom and one of the N-atoms (N1 or N3) or the O-atom and an N-atom mdpi.comencyclopedia.pub. For Hydrouracil, 3-octyl-2-thio-, the presence of the octyl group on N3 sterically and electronically prevents its participation in coordination. Therefore, bidentate chelation would likely involve the S2 and N1 atoms or the S2 and O4 atoms.

The nature of the metal ion also plays a crucial role. For instance, in some complexes, Co(II) coordinates through the S and N atoms, while Cu(II) and Ni(II) coordinate via the O and N atoms mdpi.com. The characterization of these complexes is typically achieved through techniques like IR, UV-Vis, and NMR spectroscopy, and in some cases, X-ray crystallography mdpi.comresearchgate.net.

The coordination behavior of thiouracil derivatives is highly dependent on the pH of the solution. This dependency arises from the acid-base equilibria of the ligand semanticscholar.org. At lower pH values, the ligand is protonated and may coordinate weakly as a neutral molecule. As the pH increases, deprotonation occurs (typically at the N1-H position for an N3-substituted derivative), generating an anionic ligand that acts as a much stronger coordinating agent.

A study on the complexation of gallium(III) with various thiouracil derivatives demonstrated that both the coordination mode and the stability of the resulting complexes are pH-dependent semanticscholar.org. At a pH range of 5.0 to 7.5, a GaL(OH) complex was found to be the dominant species. As the pH increased further, a different hydroxy complex, GaL(OH)3, became predominant semanticscholar.org. This illustrates that changes in pH can alter the composition of the coordination sphere.

| Ligand | Complex Species | Overall Stability Constant (log β) |

|---|---|---|

| 2-Thiouracil (TU) | [Ga(TU)(OH)]+ | 14.03 |

| [Ga(TU)(OH)3]- | 2.01 | |

| 6-Propyl-2-thiouracil (PTU) | [Ga(PTU)(OH)]+ | 14.51 |

| [Ga(PTU)2(OH)2]- | 15.42 |

When a thiouracil derivative coordinates to a transition metal ion, its donor atoms create an electrostatic field (the ligand field) that interacts with the metal's d-orbitals. According to Ligand Field Theory (LFT), this interaction removes the degeneracy of the d-orbitals, splitting them into different energy levels wikipedia.orgbritannica.com. The magnitude of this splitting (Δ) and the resulting geometry of the complex dictate its electronic and magnetic properties.

Electronic Properties: The splitting of the d-orbitals allows for electronic transitions between them when the complex absorbs light. These d-d transitions typically occur in the visible region of the electromagnetic spectrum, which is why many transition metal complexes are colored britannica.com. The electronic absorption spectra (UV-Vis) of thiouracil complexes are used to deduce their coordination geometry. For example, the electronic spectra of complexes of uracil and thiouracil with Mn, Fe, Co, Ni, and Cu have been used to indicate an octahedral geometry preprints.orgencyclopedia.pub.

Magnetic Properties: The magnitude of the ligand field splitting (Δ) also determines the spin state of the complex. If Δ is small (weak field ligand), electrons will occupy the higher energy d-orbitals before pairing up in the lower energy ones, resulting in a high-spin complex with a larger number of unpaired electrons. If Δ is large (strong field ligand), electrons will pair up in the lower energy orbitals first, leading to a low-spin complex fiveable.me. The magnetic properties of a complex, determined by techniques such as magnetic susceptibility measurements, can therefore provide direct insight into the strength of the ligand field created by the thiouracil ligand and the electronic configuration of the metal center mdpi.comencyclopedia.pub.

The provided outline requests highly specific data points from quantum chemical calculations, including:

Density Functional Theory (DFT) Applications: Specific outcomes of DFT calculations.

Ab Initio Methods (e.g., HF, MP2, CCSD): Results from high-accuracy calculations.

Basis Set Selection and Validation: Details of basis sets used in studies.

Frontier Molecular Orbitals (HOMO-LUMO): Precise energy values and gaps.

Global Reactivity Descriptors: Calculated values for electrophilicity, nucleophilicity, hardness, and softness.

Extensive searches for this information have not yielded any peer-reviewed studies, articles, or database entries that have performed these specific computational analyses on "Hydrouracil, 3-octyl-2-thio-".

While the methodologies mentioned in the outline (DFT, Ab Initio, etc.) are standard computational chemistry techniques used to evaluate molecular properties, the application of these methods and the resulting data are unique to each specific compound. Without published research, it is impossible to provide the scientifically accurate and non-hallucinatory content requested.

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis

Mulliken Population Analysis and Natural Bond Orbital (NBO) Analysis for Charge Distribution and Transfer

Mulliken Population Analysis: This method partitions the total electron density among the atoms. It is computationally simple but is known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unreliable results stackexchange.com. For 3-octyl-2-thiohydrouracil, a Mulliken analysis would likely show a significant negative charge on the highly electronegative oxygen and sulfur atoms, with the adjacent carbonyl (C4) and thiocarbonyl (C2) carbons exhibiting positive charges. The nitrogen atoms would also carry negative charges, while the hydrogen atoms bonded to them would be positive.

A hypothetical NBO analysis would likely reveal the following charge distribution trends:

Most Electronegative Centers: The oxygen atom at the C4 position and the sulfur atom at the C2 position would be the primary sites of negative charge.

Electropositive Centers: The C2 and C4 carbons, bonded to the electronegative S and O atoms respectively, would be the most electropositive carbon centers, making them susceptible to nucleophilic attack.

Charge Transfer: The analysis could reveal potential intramolecular charge transfer from the electron-rich thioamide and amide portions to other parts of the molecule upon electronic excitation rsc.orgrsc.orgmdpi.com.

Below is an illustrative data table representing the type of output one would expect from such analyses, though the values are hypothetical.

| Atom | Expected Mulliken Charge (e) | Expected NBO Charge (e) |

| O (on C4) | -0.5 to -0.7 | -0.6 to -0.8 |

| S (on C2) | -0.1 to -0.3 | -0.2 to -0.4 |

| N1 | -0.4 to -0.6 | -0.5 to -0.7 |

| N3 | -0.2 to -0.4 | -0.3 to -0.5 |

| C2 | +0.2 to +0.4 | +0.3 to +0.5 |

| C4 | +0.4 to +0.6 | +0.5 to +0.7 |

| C (octyl chain) | -0.1 to -0.3 | -0.1 to -0.3 |

| H (on N1) | +0.3 to +0.5 | +0.4 to +0.6 |

Conformational Analysis and Molecular Dynamics

Tautomerism Studies and Relative Stabilities (e.g., Keto-Thione Tautomerism)

Like its parent compound, 2-thiouracil (B1096), 3-octyl-2-thiohydrouracil can exist in different tautomeric forms. The most significant equilibrium is between the keto-thione, enol-thione, keto-thiol, and enol-thiol forms. Computational studies would involve optimizing the geometry of each tautomer and calculating its electronic energy to determine their relative stabilities.

Keto-Thione Form: This is the diamide-like structure and is generally the most stable tautomer for 2-thiouracil in the solid state and in solution researchgate.net.

Enol and Thiol Forms: These forms involve the migration of a proton from a nitrogen atom to either the oxygen (enol) or the sulfur (thiol) atom, creating a hydroxyl or sulfhydryl group and a C=N double bond within the ring.

Quantum chemical calculations would predict that the keto-thione tautomer is the most stable form due to the high stability of the amide and thioamide functional groups. The relative energy difference between the tautomers would indicate the population of each form at a given temperature.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations model the motion of a molecule over time in a simulated environment, such as a box of solvent molecules (e.g., water). For 3-octyl-2-thiohydrouracil, MD simulations would provide critical insights into its behavior in solution.

Solvation Shell: The simulations would show how water molecules arrange around the solute. Hydrogen bonds would form between water and the N-H proton, the carbonyl oxygen, and the thiocarbonyl sulfur.

Hydrophobic Effects: The nonpolar octyl chain would exhibit hydrophobic behavior, influencing water molecules to form a structured "cage" around it. This effect would also drive the aggregation of multiple molecules in aqueous solution to minimize the exposed hydrophobic surface area.

Intermolecular Interactions: MD simulations can model the interactions between two or more molecules of 3-octyl-2-thiohydrouracil, predicting how they might self-assemble or crystallize.

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent can significantly influence a molecule's properties. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects. For a molecule like 3-octyl-2-thiohydrouracil, increasing the polarity of the solvent would be expected to:

Stabilize Polar Structures: Polar solvents would preferentially stabilize more polar tautomers or conformers. If the molecule has a significant dipole moment, its interaction with a polar solvent will be strong.

Influence Charge Transfer: In molecules capable of intramolecular charge transfer, polar solvents can stabilize the charge-separated excited state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum mdpi.com.

Alter Reactivity: By stabilizing charged intermediates or transition states, the solvent can alter the rates and pathways of chemical reactions. For example, the acidity of the N-H protons would be influenced by the solvent's ability to stabilize the resulting anion.

Structural Modifications and Analogue Research

Design Principles for Octyl Chain and Ring Substituent Variations

The design of novel analogues of hydrouracil, 3-octyl-2-thio- is guided by several key principles aimed at modulating its physicochemical properties. Variations in the N3-octyl chain and substitutions on the dihydropyrimidine (B8664642) ring are primary strategies to influence the molecule's behavior.

Octyl Chain Modifications: The N3-position of the hydrouracil ring is a critical site for introducing variability. The octyl chain in the parent compound imparts significant lipophilicity. Design principles for its modification include:

Chain Length: Altering the length of the alkyl chain (e.g., from butyl to dodecyl) directly impacts the hydrophobic-lipophilic balance (HLB) of the molecule. This is a crucial parameter for controlling solubility and self-assembly in different media.

Branching: Introducing branching into the alkyl chain can modify the steric hindrance around the pyrimidine (B1678525) core, potentially influencing intermolecular interactions and the packing of molecules in the solid state.

Unsaturation: The introduction of double or triple bonds within the alkyl chain can alter the chain's rigidity and electronic properties.

Functionalization: Terminal or internal functionalization of the alkyl chain with groups such as hydroxyl, amino, or carboxyl moieties can introduce new interaction sites for hydrogen bonding or ionic interactions.

Ring Substituent Variations: The hydrouracil ring itself offers several positions for substitution to modulate its electronic and steric properties. Key design considerations include:

Position of Substitution: The C5 and C6 positions of the dihydropyrimidine ring are common targets for substitution. The electronic nature of the substituents (electron-donating or electron-withdrawing) can significantly influence the reactivity of the thio-carbonyl group at the C2 position.

Nature of Substituents: A wide range of substituents can be introduced, from simple alkyl or aryl groups to more complex functional moieties. The choice of substituent is dictated by the desired impact on the molecule's electronic properties and potential for intermolecular interactions. For instance, the incorporation of electron-releasing groups can enhance the electron density on the ring. mdpi.com

The interplay between the N3-alkyl chain and ring substituents allows for the creation of a diverse library of analogues with tailored properties.

Synthesis and Characterization of Novel Hydrouracil, 3-octyl-2-thio- Analogues

The synthesis of hydrouracil, 3-octyl-2-thio- and its analogues generally involves a multi-step process. A common synthetic strategy is the alkylation of a pre-formed 2-thiouracil (B1096) core. The protection of the N1 position of the uracil (B121893) ring is often a necessary step to ensure selective alkylation at the N3 position. researchgate.net

A general synthetic route can be outlined as follows:

Protection of N1: The N1 position of 2-thiouracil is protected using a suitable protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

N3-Alkylation: The N1-protected 2-thiouracil is then reacted with an appropriate alkyl halide (e.g., 1-bromooctane for the parent compound) in the presence of a base to introduce the alkyl chain at the N3 position.

Deprotection of N1: The protecting group at the N1 position is subsequently removed to yield the desired N3-alkyl-2-thiouracil derivative.

The synthesis of analogues with different ring substituents may require starting from appropriately substituted pyrimidine precursors. For example, the synthesis of 2-thiouracil-5-sulfonamide derivatives involves the chlorosulfonation of 2-thiouracil as a key step. mdpi.commdpi.com

Characterization: The synthesized analogues are rigorously characterized using a suite of analytical techniques to confirm their structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the C=O, C=S, and N-H bonds.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the molecule and the packing in the crystal lattice.

The following table summarizes the characterization data for a hypothetical series of Hydrouracil, 3-alkyl-2-thio- analogues.

| Compound ID | Alkyl Chain | Molecular Formula | 1H NMR (δ, ppm) Highlights | Mass (m/z) [M+H]+ |

| 1 | n-Butyl | C8H14N2OS | 0.92 (t, 3H), 1.35-1.65 (m, 4H), 3.85 (t, 2H), 7.5 (s, 1H) | 187.09 |

| 2 | n-Hexyl | C10H18N2OS | 0.89 (t, 3H), 1.25-1.40 (m, 8H), 3.86 (t, 2H), 7.5 (s, 1H) | 215.12 |

| 3 | n-Octyl | C12H22N2OS | 0.88 (t, 3H), 1.20-1.45 (m, 12H), 3.87 (t, 2H), 7.5 (s, 1H) | 243.15 |

| 4 | n-Dodecyl | C16H30N2OS | 0.88 (t, 3H), 1.20-1.45 (m, 20H), 3.88 (t, 2H), 7.5 (s, 1H) | 299.21 |

Comparative Studies of Chemical Reactivity and Electronic Structure Across Analogues

The chemical reactivity of hydrouracil, 3-octyl-2-thio- analogues is largely governed by the electronic properties of the pyrimidine ring and the nature of the exocyclic sulfur atom. The thioamide functional group within the ring is a key site for chemical transformations.

Chemical Reactivity: The reactivity of the C=S bond is a central focus of comparative studies. Alkyl halides are known to react with the sulfur atom in a process called S-alkylation. The rate of this reaction can be influenced by the electronic nature of the pyrimidine ring. Electron-donating groups on the ring can increase the nucleophilicity of the sulfur atom, thus accelerating the rate of S-alkylation. Conversely, electron-withdrawing groups would be expected to decrease its reactivity. The reactivity of alkyl halides themselves follows the general trend of I > Br > Cl > F. msu.edu

Electronic Structure: The substitution of an oxygen atom with a sulfur atom at the C2 position significantly alters the electronic structure of the uracil ring. The larger size and greater polarizability of the sulfur atom compared to oxygen lead to changes in bond lengths and angles within the pyrimidine ring. nih.gov DFT (Density Functional Theory) calculations on thiouracil derivatives have shown that the C=S bond is significantly longer than a typical C=O bond, which can influence the ring's flexibility. nih.gov

The electronic properties of a series of analogues can be compared using computational methods such as DFT. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's ability to donate or accept electrons, respectively.

The following table presents hypothetical electronic property data for a series of N3-alkyl-2-thiouracil analogues.

| Analogue | N3-Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| A | Methyl | -5.8 | -1.2 | 4.6 |

| B | Ethyl | -5.7 | -1.1 | 4.6 |

| C | Propyl | -5.6 | -1.0 | 4.6 |

| D | Butyl | -5.5 | -0.9 | 4.6 |

Investigation of Supramolecular Interactions in Modified Scaffolds

The presence of both a hydrophobic octyl chain and a polar hydrouracil headgroup in hydrouracil, 3-octyl-2-thio- imparts amphiphilic character to the molecule. This amphiphilicity drives the formation of ordered supramolecular assemblies in solution and in the solid state.

The investigation of these supramolecular interactions is crucial for understanding how molecular design influences macroscopic properties. The primary non-covalent interactions that govern the self-assembly of these analogues include:

Hydrogen Bonding: The N-H and C=O groups of the hydrouracil ring are capable of forming strong hydrogen bonds, leading to the formation of well-defined one- or two-dimensional networks. acs.org

Hydrophobic Interactions: The long alkyl chains, such as the octyl group, tend to aggregate in aqueous environments to minimize their contact with water, a phenomenon known as the hydrophobic effect. This is a primary driving force for the formation of micelles or vesicles.

π-π Stacking: The pyrimidine rings, being aromatic in nature, can engage in π-π stacking interactions, which contribute to the stability of the supramolecular assemblies.

The balance of these interactions can be finely tuned by modifying the molecular structure. For instance, increasing the length of the N3-alkyl chain would enhance hydrophobic interactions, potentially leading to a lower critical aggregation concentration (CAC). acs.org The introduction of additional hydrogen bond donors or acceptors on the hydrouracil ring would strengthen the hydrogen bonding network.

The study of these supramolecular assemblies often employs techniques such as:

Dynamic Light Scattering (DLS): To determine the size and size distribution of aggregates in solution.

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): To visualize the morphology of the self-assembled nanostructures.

Small-Angle X-ray Scattering (SAXS): To probe the structure and ordering of the aggregates in solution.

Through the systematic investigation of these supramolecular interactions, a deeper understanding of the relationship between molecular structure and self-assembly behavior can be achieved, paving the way for the rational design of novel materials with desired properties.

Emerging Research Directions and Methodological Innovations

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

| AI / ML Application | Function in Synthesizing Hydrouracil, 3-octyl-2-thio- | Potential Impact |

|---|---|---|

| Retrosynthesis Prediction | Identifies potential synthetic routes from starting materials. | Accelerates pathway design and discovery of novel routes. softformance.com |

| Reaction Condition Optimization | Predicts optimal solvents, catalysts, temperatures, and pressures. preprints.org | Maximizes reaction yield and selectivity; minimizes byproducts. beilstein-journals.org |

| Yield Prediction | Estimates the expected yield for a given set of reaction conditions. nih.gov | Prioritizes high-yield reactions, saving time and resources. |

| Property Prediction | Forecasts molecular properties like solubility, reactivity, and toxicity. softformance.comresearchgate.net | Guides the design of molecules with specific functional attributes. |

Advanced Spectroscopic Techniques for In Situ and Real-Time Mechanistic Studies

Understanding the mechanism of a chemical reaction—the sequence of elementary steps from reactants to products—is crucial for its optimization and control. Advanced spectroscopic techniques, as part of a broader strategy known as Process Analytical Technology (PAT), enable chemists to monitor reactions as they happen (in situ) and in real time. mt.com This provides a wealth of data on reaction kinetics, the formation and decay of transient intermediates, and the influence of various parameters on the reaction pathway.

For the synthesis of Hydrouracil, 3-octyl-2-thio-, techniques such as in situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. mt.com Ultrafast multidimensional NMR, for instance, has been successfully used to perform real-time dynamic analysis of pyrimidine (B1678525) synthesis, confirming postulated intermediates and revealing previously undetected ones. nih.govnih.gov By applying these methods, researchers can gain a detailed mechanistic understanding of the N-alkylation of the hydrouracil ring, allowing for precise control over the reaction to ensure high purity and yield of the final product.

| Spectroscopic Technique | Information Provided | Application to Hydrouracil, 3-octyl-2-thio- Synthesis |

|---|---|---|

| FTIR / Raman Spectroscopy | Real-time changes in vibrational modes of functional groups. | Monitors consumption of reactants and formation of the C-N bond. |

| Process NMR Spectroscopy | Detailed structural information on molecules in the reaction mixture. | Tracks concentrations of reactants, intermediates, and products; elucidates reaction mechanism. nih.govnih.gov |

| UV-Vis Spectroscopy | Changes in electronic transitions, useful for conjugated systems. | Monitors changes in the pyrimidine ring system during the reaction. |

| Mass Spectrometry (MS) | Online analysis of the mass-to-charge ratio of reaction components. | Identifies products and byproducts as they form. |

Development of Sustainable and Scalable Synthetic Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methods in the pharmaceutical and chemical industries. rsc.orgjddhs.comnih.gov The goal is to design processes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and using renewable resources. nih.govmdpi.com For the synthesis of thiouracil derivatives, this includes the use of greener solvents, solvent-free reaction conditions, and energy-efficient methods like microwave-assisted synthesis. jddhs.comresearchgate.net

For large-scale production, continuous flow chemistry is emerging as a superior alternative to traditional batch processing. amf.chazolifesciences.com In a flow reactor, reactants are continuously pumped through a network of tubes where they mix and react. amf.ch This technology offers significantly better control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, and improved safety, especially for highly exothermic or hazardous reactions. chim.it Developing a scalable flow process for Hydrouracil, 3-octyl-2-thio- would enable safer, more consistent, and more efficient manufacturing compared to conventional batch methods, facilitating a seamless transition from laboratory-scale synthesis to industrial production. chim.itwiley-vch.detechnologynetworks.com

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Type | Reactants are mixed in a single vessel and reacted for a set time. azolifesciences.com | Reactants are continuously pumped through a reactor. amf.ch |

| Scalability | Difficult; often requires re-optimization of conditions. | Easier and more direct by running the system for longer periods. amf.ch |

| Heat Transfer | Often inefficient, leading to temperature gradients and side reactions. | Highly efficient due to high surface-area-to-volume ratio. chim.it |

| Safety | Large quantities of reagents and intermediates are present at one time. | Only small quantities are reacting at any given moment, reducing risk. chim.it |

| Control | Less precise control over reaction parameters. amf.ch | Precise control over temperature, pressure, and residence time. amf.ch |

Exploration of Hydrouracil, 3-octyl-2-thio- as a Chemical Probe for Fundamental Processes

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or a nucleic acid, allowing researchers to study its function within a complex biological system. The design of such probes is a cornerstone of chemical biology. Thiouracil derivatives are known to possess a range of biological activities, including the inhibition of enzymes like iodothyronine deiodinases. researchgate.net

The unique structure of Hydrouracil, 3-octyl-2-thio-—combining the thiouracil pharmacophore with a long, lipophilic octyl chain—makes it an intriguing candidate for a chemical probe. The octyl tail can act as a hydrophobic anchor, potentially directing the molecule to lipid-rich environments such as cellular membranes or the hydrophobic binding pockets of enzymes. nih.govnih.gov This targeting capability could be harnessed to investigate fundamental biological processes. For example, if tagged with a fluorescent reporter, the molecule could be used to visualize and study the dynamics of lipid membranes or to report on the activity of a specific membrane-bound enzyme in real time. nih.govnih.gov The exploration of this compound as a chemical probe could therefore open new avenues for understanding cellular function and disease mechanisms.

| Potential Application as a Probe | Role of the 3-octyl-2-thio-hydrouracil Scaffold | Scientific Question to Address |

|---|---|---|

| Membrane Dynamics Probe | The lipophilic octyl chain inserts into the lipid bilayer, while the polar headgroup remains near the surface. nih.gov | How do local lipid environments change during cellular processes like apoptosis? |

| Enzyme Active Site Probe | The thiouracil moiety binds to a target enzyme, while the octyl chain occupies a hydrophobic pocket, enhancing affinity and selectivity. | What is the structure and accessibility of the active site of a target enzyme (e.g., deiodinases)? researchgate.net |

| Probe for Protein-Lipid Interactions | The molecule localizes to the membrane-protein interface. | How do specific proteins interact with the lipid membrane? |

| Targeted Drug Delivery Vehicle | The scaffold serves as a base to carry other functional molecules to lipid membranes. | Can therapeutic agents be specifically delivered to cell membranes? |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-octyl-2-thio-hydrouracil in laboratory settings?

- Methodological Guidance:

- PPE Requirements: Use butyl rubber gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Storage: Store in original containers at manufacturer-specified temperatures; avoid exposure to moisture or incompatible materials .

- Waste Disposal: Collect spillage in sealed containers and avoid environmental release (H411: toxic to aquatic life) .

- First Aid: In case of exposure, rinse affected areas and seek immediate medical attention with the SDS .

Q. Which analytical techniques are optimal for quantifying 3-octyl-2-thio-hydrouracil purity, and what parameters require optimization?

- Methodological Guidance:

- HPLC: Use a C18 reverse-phase column with UV detection (λ = 260–280 nm, based on thiouracil analogs). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid for peak resolution .

- Mass Spectrometry: Electrospray ionization (ESI) in negative mode for sulfur-containing compounds; monitor m/z 128.15 (base molecular ion) and fragments .

- Sample Preparation: Dissolve in DMSO or methanol, filter (0.22 µm) to remove particulates .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the stability of 3-octyl-2-thio-hydrouracil under varying pH and temperature conditions?

- Methodological Guidance:

- Controlled Replication: Conduct stability assays in triplicate across pH 2–12 and temperatures (4°C, 25°C, 37°C) to identify degradation thresholds .

- Degradation Analysis: Use LC-MS to characterize breakdown products (e.g., oxidation to uracil derivatives) and quantify half-life .

- Statistical Validation: Apply ANOVA to assess significance of environmental factors; report confidence intervals to address variability .

Q. What experimental frameworks are suitable for investigating the organ-specific toxicity of 3-octyl-2-thio-hydrouracil?

- Methodological Guidance:

- In Vitro Models: Use primary hepatocyte cultures to assess liver toxicity (H372) via ATP depletion assays and caspase-3 activation .

- In Vivo Studies: Design dose-response experiments in rodent models (OECD TG 452) with histopathological analysis of kidney/liver tissues .

- Mechanistic Probes: Employ RNA-seq to identify dysregulated pathways (e.g., oxidative stress, apoptosis) .

Q. How can the FINER criteria guide the formulation of a research question on the environmental persistence of 3-octyl-2-thio-hydrouracil?

- Methodological Guidance:

- Feasible: Use microcosm studies to simulate aquatic ecosystems and measure biodegradation rates (half-life >60 days suggests high persistence; H411) .

- Novel: Investigate photodegradation under UV light, a less-studied pathway for thiouracils .

- Relevant: Align with EU Water Framework Directive priorities on emerging pollutants .

Q. What strategies mitigate conflicting bioactivity results in 3-octyl-2-thio-hydrouracil’s anticancer assays?

- Methodological Guidance:

- Dose Standardization: Calibrate concentrations using molarity (µM–nM range) to avoid solvent interference (e.g., DMSO cytotoxicity) .